

BMS-707035 for human immunodeficiency virus-1 research

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Compound of Interest

Compound Name: BMS-707035

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BMS-707035: A Technical Guide for HIV-1 Research

For Researchers, Scientists, and Drug Development Professionals

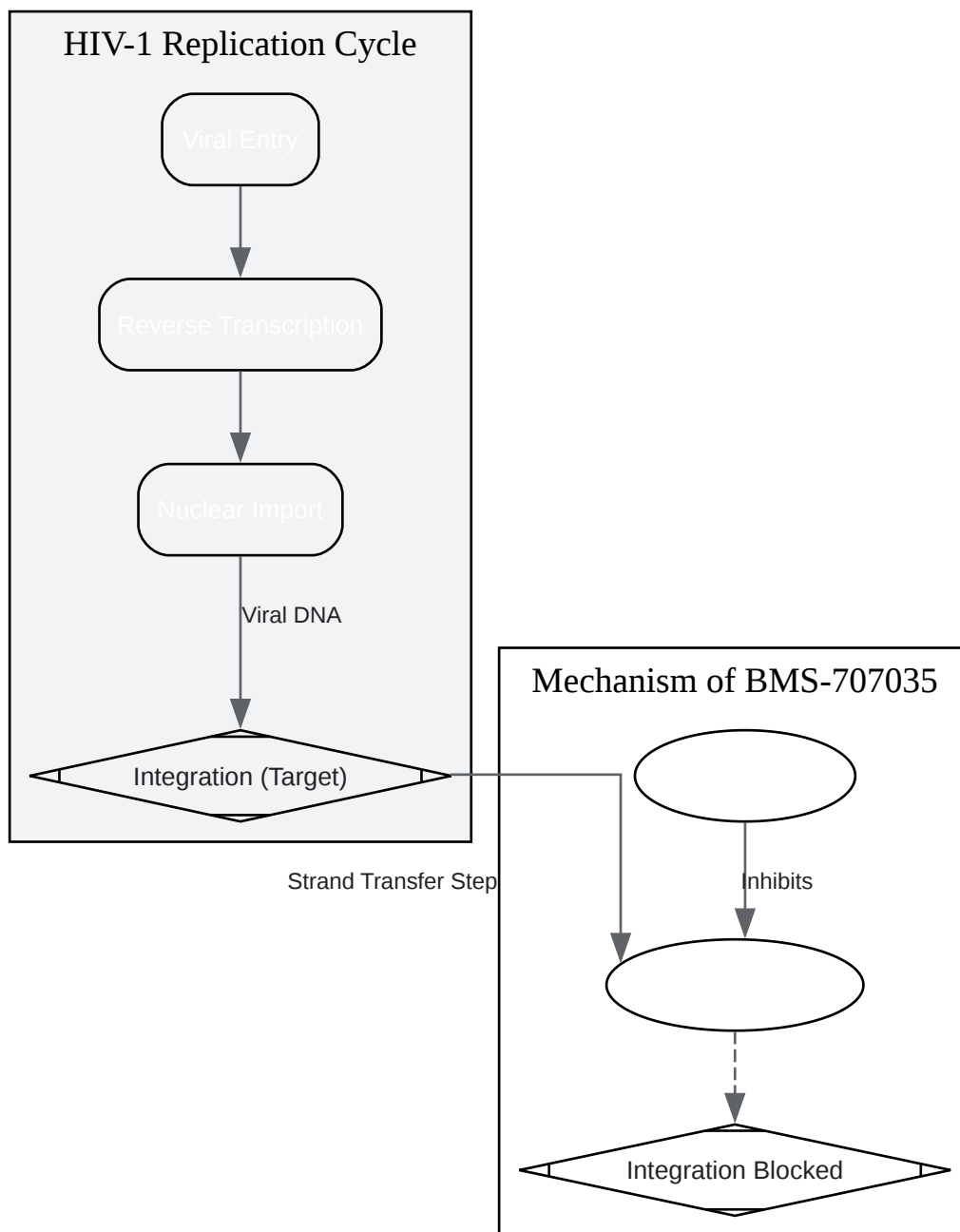
Introduction

BMS-707035 is a potent, orally active N-methylpyrimidinone carboxamide that acts as a human immunodeficiency virus-1 (HIV-1) integrase strand transfer inhibitor (INSTI).[1][2] It was developed by Bristol-Myers Squibb as a potential antiretroviral agent. While it demonstrated promising preclinical activity, its clinical development was discontinued, with a Phase II clinical trial (NCT00397566) being withdrawn before commencement. This guide provides a comprehensive overview of the available technical data on **BMS-707035**, including its mechanism of action, in vitro activity, resistance profile, and preclinical pharmacokinetics, to support ongoing research in the field of HIV-1 drug discovery.

Mechanism of Action

BMS-707035 specifically and reversibly inhibits the strand transfer step of HIV-1 integration, a crucial process for the insertion of the viral DNA into the host cell's genome.[3] The binding of **BMS-707035** to the HIV-1 integrase enzyme is mutually exclusive with the binding of the target DNA.[3] The affinity of **BMS-707035** for the integrase is influenced by the terminal bases of the

viral long terminal repeat (LTR), and the Gln148 residue of the integrase enzyme is critical for this interaction.[2][3]



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Figure 1. **BMS-707035** mechanism of action in the HIV-1 replication cycle.

In Vitro Activity of BMS-707035

The in vitro inhibitory and cytotoxic activities of **BMS-707035** have been evaluated in various assays. The compound demonstrates potent inhibition of the HIV-1 integrase enzyme and robust antiviral activity against HIV-1 in cell culture.

Parameter	Value	Conditions
IC50 (Integrase Inhibition)	3 nM[2]	Enzyme inhibitory assay
14 nM[4]	DNA strand transfer assay	
15 nM[3]	Strand transfer activity assay	
EC50 (Antiviral Activity)	2 nM[2]	Presence of 10% Fetal Bovine Serum (FBS)
17 nM[2]	Presence of 15 mg/mL human serum albumin	
CC50 (Cytotoxicity)	≥45 μM[2]	Various cell lines
CYP Inhibition IC50	≥40 μM[2]	

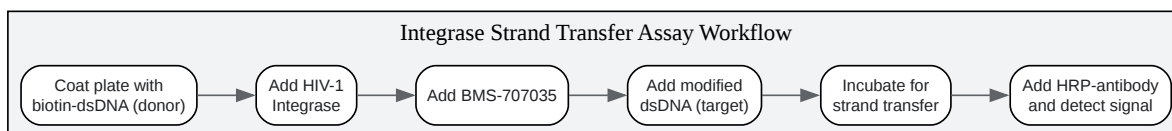
Experimental Protocols

HIV-1 Integrase Strand Transfer Assay (General Protocol)

This assay quantitatively measures the inhibition of the strand transfer step of HIV-1 integration catalyzed by the integrase enzyme.

- **Plate Preparation:** Streptavidin-coated 96-well plates are coated with a biotin-labeled donor substrate DNA (dsDNA) corresponding to the HIV-1 LTR U5 end.
- **Enzyme Binding:** Recombinant full-length HIV-1 integrase is added to the wells and allowed to bind to the donor substrate.
- **Inhibitor Addition:** **BMS-707035**, at varying concentrations, is added to the wells.
- **Strand Transfer Reaction:** A target substrate dsDNA with a 3'-end modification is added to initiate the strand transfer reaction.

- **Detection:** The integrated product is detected colorimetrically using an HRP-labeled antibody that recognizes the modification on the target DNA. The signal is inversely proportional to the inhibitory activity of the compound.



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Figure 2. Workflow for the HIV-1 Integrase Strand Transfer Assay.

Antiviral Activity Assay (General Protocol)

The antiviral activity of **BMS-707035** is typically determined by measuring the inhibition of HIV-1 replication in cell culture.

- **Cell Seeding:** Susceptible host cells (e.g., MT-4 cells) are seeded in 96-well plates.
- **Compound Addition:** Serial dilutions of **BMS-707035** are added to the wells.
- **Virus Infection:** A known titer of HIV-1 is added to the cell cultures.
- **Incubation:** The infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).
- **Quantification of Viral Replication:** The extent of viral replication is quantified by measuring the level of a viral protein, such as p24 antigen, in the culture supernatant using an ELISA. The EC50 value is calculated as the concentration of the compound that inhibits viral replication by 50%.

Cytotoxicity Assay (General Protocol)

The cytotoxicity of **BMS-707035** is assessed to determine its therapeutic index.

- **Cell Seeding:** The same host cells used in the antiviral assay are seeded in 96-well plates.

- **Compound Addition:** Serial dilutions of **BMS-707035** are added to the wells.
- **Incubation:** The cells are incubated with the compound for the same duration as the antiviral assay.
- **Cell Viability Measurement:** Cell viability is determined using a colorimetric assay, such as the MTT assay. This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.
- **Calculation of CC50:** The CC50 value is the concentration of the compound that reduces cell viability by 50%.

Resistance Profile

Resistance to **BMS-707035** has been associated with specific mutations in the HIV-1 integrase gene. The primary mutations identified are:

- V75I
- Q148R
- V151I
- G163R

These mutations can reduce the susceptibility of the virus to the inhibitory effects of **BMS-707035**. The quantitative impact of these mutations on the EC50 value (fold-change) has not been extensively reported in the public domain.

Preclinical Pharmacokinetics

The pharmacokinetic properties of **BMS-707035** have been evaluated in several animal species following intravenous administration. The compound generally exhibits low clearance and moderate to long elimination half-lives.

Species	Clearance (Cl)	Half-life (t1/2)
Rat	Low	Moderate to Long
Dog	Low	Moderate to Long
Monkey	Low	Moderate to Long

Note: Specific quantitative values for clearance and half-life are not available in the reviewed literature.

Conclusion

BMS-707035 is a potent preclinical HIV-1 integrase strand transfer inhibitor with significant in vitro anti-HIV-1 activity and a favorable preclinical pharmacokinetic profile. While its clinical development was halted, the data available for **BMS-707035** provide a valuable resource for researchers in the field of antiretroviral drug discovery. The information on its mechanism of action, in vitro potency, and resistance profile can inform the design and development of new generations of INSTIs with improved efficacy and resistance profiles. Further research to elucidate the precise quantitative resistance profile and detailed structural interactions with the HIV-1 integrase could provide deeper insights for future drug development efforts.

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